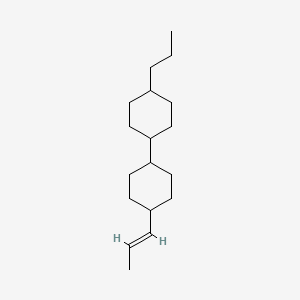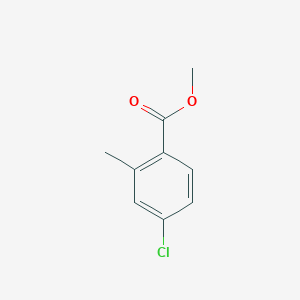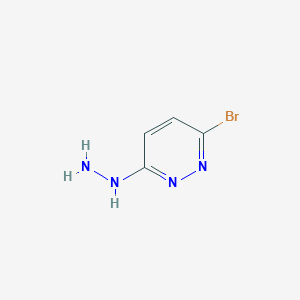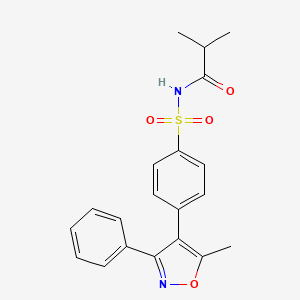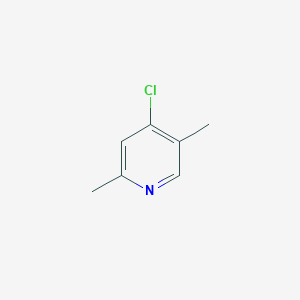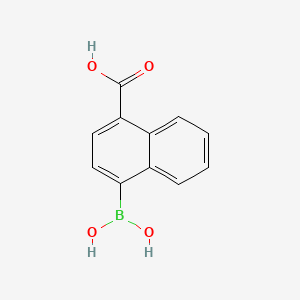
Vinyl(trifluorométhyl)diméthylsilane
Vue d'ensemble
Description
Vinyl(trifluoromethyl)dimethylsilane is a useful research compound. Its molecular formula is C5H9F3Si and its molecular weight is 154.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Vinyl(trifluoromethyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vinyl(trifluoromethyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymérisation stéréosélective
Le Vinyl(trifluorométhyl)diméthylsilane peut être utilisé dans la polymérisation stéréosélective des éthers vinyliques . Ce processus supprime le biais stéréochimique conventionnel en bout de chaîne pour réaliser une polymérisation stéréosélective contrôlée par le catalyseur . La méthode est générale pour les substrats éther vinylique, donnant accès à une gamme de poly(éther vinylique) isotactiques avec des degrés élevés d'isotacticité . Les matériaux obtenus présentent les propriétés de traction des polyoléfines commerciales, mais adhèrent plus fortement aux substrats polaires d'un ordre de grandeur, ce qui indique leur promesse pour les applications d'ingénierie de nouvelle génération .
Trifluorométhylation nucléophile directe
Le this compound peut être utilisé dans la trifluorométhylation nucléophile directe . Ce protocole utilise des quantités presque stoechiométriques de CF3H dans des solvants organiques courants tels que le tétrahydrofurane (THF), l'éther diéthylique et le toluène . Cette méthode a été un défi en raison de la réactivité du CF3H, mais le this compound fournit une solution.
Synthèse d'α-trifluorométhylamides
Le this compound peut être utilisé dans la synthèse d'α-trifluorométhylamides . L'α-(trifluorométhyl)vinyllithium a été généré et utilisé pour la réaction avec les électrophiles à –78 oC dans un micro-réacteur à flux . Cette méthode a été appliquée à la synthèse en continu à trois composants d'α-trifluorométhylamides .
Mécanisme D'action
Target of Action
Vinyl(trifluoromethyl)dimethylsilane primarily targets organic substrates in chemical reactions, particularly in silylation processes. This compound is used to introduce silyl groups into organic molecules, which can significantly alter their chemical properties. The role of Vinyl(trifluoromethyl)dimethylsilane in these reactions is to act as a silylating agent, facilitating the formation of silyl ethers, which are important intermediates in organic synthesis .
Mode of Action
Vinyl(trifluoromethyl)dimethylsilane interacts with its targets through a mechanism involving the transfer of the silyl group to the organic substrate. This interaction typically occurs via a nucleophilic attack on the silicon atom, leading to the formation of a new silicon-carbon bond. The resulting changes include the stabilization of reactive intermediates and the protection of functional groups during subsequent chemical transformations. Vinyl(trifluoromethyl)dimethylsilane thus plays a crucial role in modifying the reactivity and stability of organic molecules .
Biochemical Pathways
The biochemical pathways affected by Vinyl(trifluoromethyl)dimethylsilane are primarily those involved in organic synthesis. The introduction of the silyl group can influence various downstream effects, such as altering the electronic properties of the molecule, increasing its steric bulk, and enhancing its resistance to hydrolysis. These changes can impact the overall reactivity and selectivity of the molecule in further chemical reactions. Vinyl(trifluoromethyl)dimethylsilane is therefore a valuable tool in the synthesis of complex organic compounds .
Pharmacokinetics
Vinyl(trifluoromethyl)dimethylsilane is known to have a boiling point of 80°C and a density of 0.978 g/cm³, which influence its bioavailability in chemical processes .
Result of Action
The molecular and cellular effects of Vinyl(trifluoromethyl)dimethylsilane’s action include the formation of stable silyl ethers and the protection of sensitive functional groups. These effects are crucial for the successful execution of multi-step organic syntheses, where the stability and reactivity of intermediates must be carefully controlled. Vinyl(trifluoromethyl)dimethylsilane thus enables the efficient synthesis of complex molecules by providing a means to temporarily modify and protect reactive sites .
Action Environment
Environmental factors such as temperature, humidity, and the presence of other reactive species can significantly influence the action, efficacy, and stability of Vinyl(trifluoromethyl)dimethylsilane. For instance, high temperatures can increase its volatility, while moisture can lead to hydrolysis and degradation of the compound. Therefore, Vinyl(trifluoromethyl)dimethylsilane must be handled under controlled conditions to maintain its effectiveness and stability in chemical reactions .
Propriétés
IUPAC Name |
ethenyl-dimethyl-(trifluoromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3Si/c1-4-9(2,3)5(6,7)8/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHHXDQAWOUGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632562 | |
| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211985-86-3 | |
| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


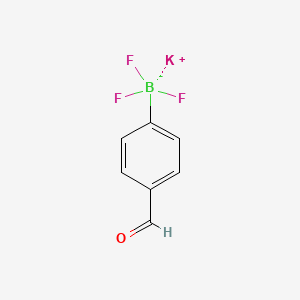
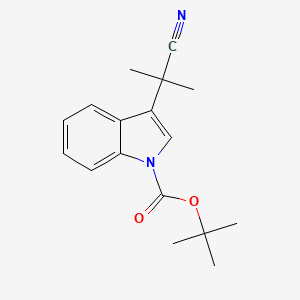
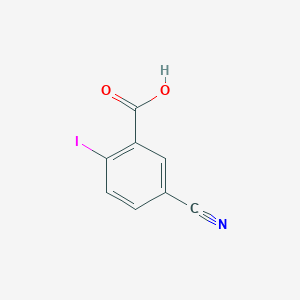
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)

